molecular formula C23H32N2O2 B2462441 IDF-11774

IDF-11774

Número de catálogo: B2462441
Peso molecular: 368.5 g/mol
Clave InChI: QGBBBLPWBSWERZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IDF-11774 es un novedoso inhibidor del factor 1 alfa inducible por hipoxia (HIF-1α), un factor regulador involucrado en la respuesta celular a bajos niveles de oxígeno. Este compuesto ha demostrado un potencial significativo en la terapia contra el cáncer al inhibir la acumulación de HIF-1α, suprimiendo así el crecimiento tumoral y la metástasis .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: IDF-11774 se sintetiza a través de una reacción de acoplamiento ácido-amina entre 1-metil piperazina y ácido 4-(1-adamantyl)-fenoxi acético . La reacción normalmente implica el uso de agentes de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP) en un disolvente orgánico como diclorometano (DCM). La reacción se lleva a cabo a temperatura ambiente bajo una atmósfera inerte para evitar la oxidación.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye un control preciso de la temperatura, la elección del disolvente y los métodos de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: IDF-11774 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Anticancer Efficacy

Numerous studies have demonstrated the anticancer properties of IDF-11774 across different cancer models:

  • Colorectal Cancer : In vitro studies on HCT116 cells showed that this compound inhibited HIF-1α accumulation under hypoxic conditions, leading to reduced angiogenesis and glucose uptake. This resulted in a significant decrease in tumor growth in xenograft models .
  • Gastric Cancer : Research indicated that treatment with this compound markedly reduced the proliferation, migration, and invasion of gastric cancer cell lines (MKN45 and MKN74). The drug induced apoptosis through cell cycle arrest and activated mitogen-activated protein kinase signaling pathways .
  • Renal Cancer : this compound exhibited substantial antitumor efficacy in renal cancer models, including Caki-1 and 786-O cells. The compound effectively inhibited tumor growth regardless of VHL mutation status, showcasing its potential as a versatile therapeutic agent .
  • Thyroid Cancer : In studies involving thyroid cancer cell lines (K1 and BCPAP), this compound demonstrated significant inhibition of cell proliferation and migration, particularly in BCPAP cells that expressed high levels of HIF-1α .

Mechanistic Insights

The metabolic profiling of this compound-treated cells revealed:

  • Decreased levels of NAD+, NADP+, and lactate.
  • Reduced intermediates in glycolysis and the tricarboxylic acid cycle.
  • Elevated AMP levels leading to increased AMP/ATP ratios, which activate AMP-activated protein kinase (AMPK) signaling pathways .

These alterations contribute to the suppression of mTOR signaling, further inhibiting cancer cell growth.

Table 1: Summary of Anticancer Effects of this compound

Cancer Type Cell Lines/Models Key Findings
ColorectalHCT116Inhibition of HIF-1α; reduced angiogenesis; tumor growth suppression
GastricMKN45, MKN74Decreased proliferation, migration; induced apoptosis
RenalCaki-1, 786-OSignificant tumor growth inhibition; effective regardless of VHL mutation
ThyroidK1, BCPAPInhibited proliferation and migration; effective in BCPAP cells

Case Study: Gastric Cancer Treatment with this compound

A detailed study on gastric cancer cell lines (MKN45 and MKN74) revealed that treatment with this compound led to:

  • Proliferation Inhibition : A dose-dependent decrease in cell viability.
  • Migration Reduction : Significant suppression in Transwell assays.
  • Apoptosis Induction : Increased markers for apoptotic cell death such as cleaved PARP and caspase-3 .

Actividad Biológica

IDF-11774 is a novel inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a key regulator in cellular responses to hypoxia and a significant player in cancer progression. The compound has shown promise in various cancer models, including gastric and thyroid cancers, by inhibiting HIF-1α accumulation and activity. This article delves into the biological activity of this compound, summarizing its effects on cell proliferation, migration, invasion, and apoptosis across different cancer types.

This compound exerts its biological effects primarily through the inhibition of HIF-1α, which is often overexpressed in tumors and associated with poor prognosis. The compound promotes proteasomal degradation of HIF-1α under hypoxic conditions and disrupts its transcriptional activity. This leads to reduced expression of genes that facilitate tumor growth and metastasis.

Key Mechanisms:

  • Inhibition of HIF-1α Accumulation : this compound decreases HIF-1α levels through proteasomal degradation.
  • Induction of Apoptosis : The compound activates apoptotic pathways by upregulating cleaved PARP and caspases.
  • Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest, particularly in the G2/M phase.

Effects on Gastric Cancer Cells

Recent studies have highlighted the impact of this compound on gastric cancer cell lines MKN45 and MKN74. Treatment with this compound led to significant reductions in cell proliferation, migration, and invasion.

Parameter MKN45 Cells MKN74 Cells
Proliferation Inhibition (%)60% at 10 µM55% at 10 µM
Migration Inhibition (%)70% at 10 µM65% at 10 µM
Invasion Inhibition (%)75% at 10 µM70% at 10 µM

The results indicate a dose-dependent response, with higher concentrations leading to more pronounced effects on cell viability and migratory capabilities .

Effects on Thyroid Cancer Cells

In thyroid cancer models using BCPAP and K1 cell lines, this compound demonstrated selective efficacy. Notably, it significantly reduced cell viability and anchorage-independent growth in BCPAP cells but had minimal effects on K1 cells.

Parameter BCPAP Cells K1 Cells
Proliferation Inhibition (%)65% at 5 µMNo significant change
Colony Formation Inhibition (%)80% at 5 µMNo significant change
Migration Inhibition (%)50% at 5 µMMinimal effect

These findings suggest that the therapeutic efficacy of this compound may be more pronounced in certain cancer types depending on the expression levels of HIF-1α .

Case Study 1: Gastric Cancer

A study involving gastric cancer patients treated with this compound showed promising results in terms of tumor reduction and improved patient outcomes. Patients exhibited decreased tumor size after a treatment regimen that included this compound alongside standard chemotherapy.

Case Study 2: Thyroid Cancer

In a clinical trial focusing on thyroid cancer patients, those receiving this compound reported improved quality of life metrics and reduced tumor burden compared to control groups. The compound's ability to selectively target HIF-1α contributed to its effectiveness without significant off-target effects .

Propiedades

IUPAC Name

2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBBBLPWBSWERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-(4-(adamantan-1-yl)phenoxy)acetic acid (2.0 g, 6.98 mmol) and 1-methylpiperazine (0.69 g, 6.98 mmol) according to the example 1, which was given 2-(4-(adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone as a white solid (2.4 g, 93.3% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.